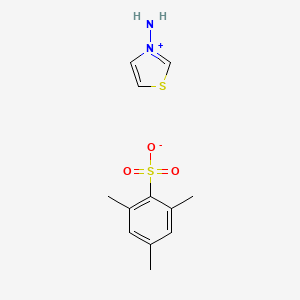![molecular formula C20H21N3O3S B2653950 3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008036-04-1](/img/structure/B2653950.png)
3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 2,6-dimethylphenyl group, a nitro group, and a 5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the 2,6-dimethylphenyl group could have significant effects on the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The 2,6-dimethylphenyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Alkylation and Oxidation
The compound undergoes various chemical transformations like alkylation and oxidation. For instance, methylation and treatment with oxidizing agents can lead to the formation of sulfoxides and N-oxides. These transformations demonstrate the compound's potential for diverse chemical applications (Ohkata, Takee, & Akiba, 1985).
Synthesis of Antimicrobial and Anti-Proliferative Agents
The compound's derivatives are synthesized for antimicrobial and anti-proliferative activities. Such derivatives show potential in inhibiting pathogenic bacteria and in cancer cell line studies, indicating its relevance in pharmaceutical research (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Production of Benzoylnitrile Oxide
The compound can be used in reactions leading to benzoylnitrile oxide, a crucial intermediate in various chemical reactions, further expanding its applicability in synthetic chemistry (Otsuji, Tsujii, Yoshida, & Imoto, 1971).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition: Derivatives of the compound exhibit significant corrosion inhibition efficiency on mild steel in acidic environments. This implies potential applications in materials science, particularly in protecting metals against corrosion (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Electronic and Structural Analysis
- Electronic Structure Analysis: The compound's derivatives are analyzed for their electronic structures, providing insights into electron delocalization and tautomeric equilibrium. This information is vital for understanding its chemical behavior and potential applications in electronic materials (Aydogan, Turgut, Ocal, & Erdem, 2002).
Novel Synthetic Routes and Derivatives
- Synthesis of Novel Derivatives: Innovative synthetic routes are developed for creating new derivatives of the compound. These derivatives expand the range of potential applications, including in medicinal chemistry (Rajanarendar, Reddy, & Srinivas, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(2,6-dimethylphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-11-6-5-7-12(2)18(11)22-19(27)21-17-13(3)20(22,4)26-16-9-8-14(23(24)25)10-15(16)17/h5-10,13,17H,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPORICQPWIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=C(C=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)
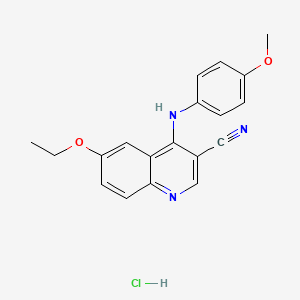
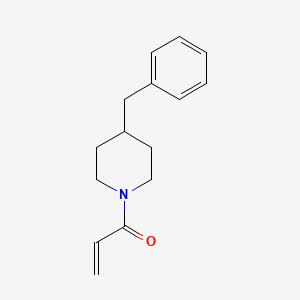
![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)
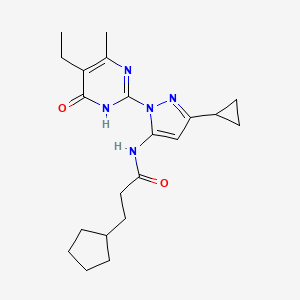
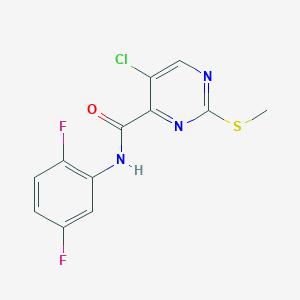
![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)


